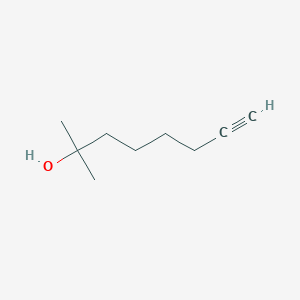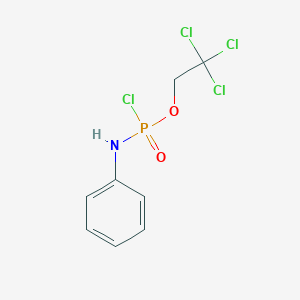
Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester, also known by its CAS number 63494-49-5, is an organic compound with the molecular formula C13H22O5. It is a derivative of propanedioic acid and is characterized by the presence of a 1,1-dimethyl-3-oxobutyl group and two ethyl ester groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and acids
科学研究应用
Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Propanedioic acid, diethyl ester
- Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, methyl ester
- Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, ethyl ester
Uniqueness
Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the 1,1-dimethyl-3-oxobutyl group enhances its stability and reactivity compared to other similar compounds.
属性
CAS 编号 |
63494-49-5 |
|---|---|
分子式 |
C13H22O5 |
分子量 |
258.31 g/mol |
IUPAC 名称 |
diethyl 2-(2-methyl-4-oxopentan-2-yl)propanedioate |
InChI |
InChI=1S/C13H22O5/c1-6-17-11(15)10(12(16)18-7-2)13(4,5)8-9(3)14/h10H,6-8H2,1-5H3 |
InChI 键 |
WHENBGJYERXCAW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


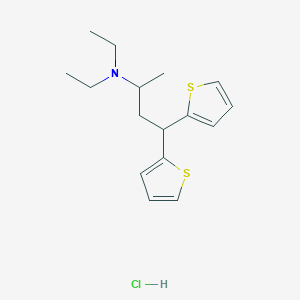

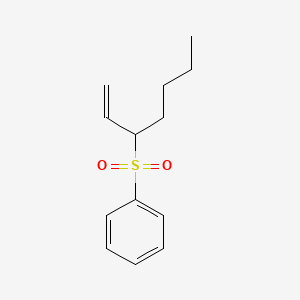


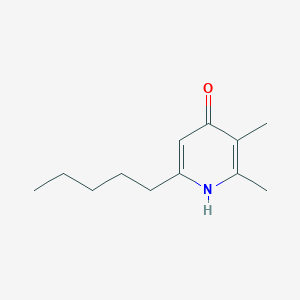
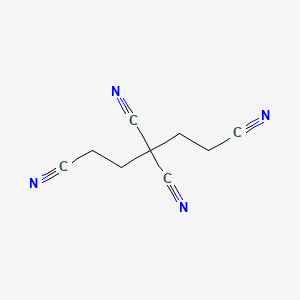
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
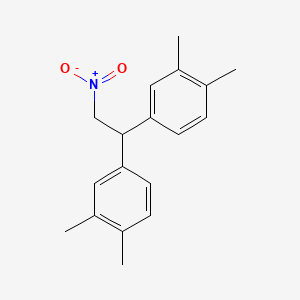
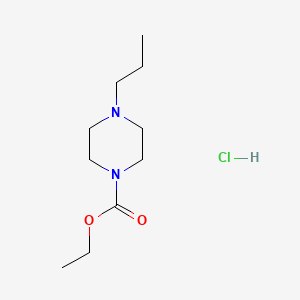
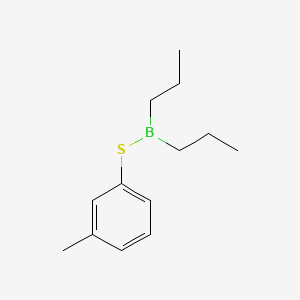
silane](/img/structure/B14506638.png)
